molecular formula C14H16O5 B3025155 2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid CAS No. 951894-12-5

2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid

Cat. No.: B3025155
CAS No.: 951894-12-5
M. Wt: 264.27 g/mol
InChI Key: HUVXYFZBCXPMDS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid is a β-keto acid derivative characterized by a 3,4-ethylenedioxy-substituted phenyl group (O–CH₂–CH₂–O bridge) attached to a 4-oxobutyric acid backbone with geminal dimethyl groups at the β-position. The ethylenedioxy group is distinct for its electron-donating and steric effects, which influence solubility, stability, and reactivity compared to other substituents .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2,13(16)17)8-10(15)9-3-4-11-12(7-9)19-6-5-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVXYFZBCXPMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC2=C(C=C1)OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid involves several steps. One common method includes the reaction of 3,4-(ethylenedioxy)benzaldehyde with a suitable ketone under acidic or basic conditions to form the corresponding intermediate. This intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of 2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
    • A notable case study demonstrated that a synthesized derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent activity .
  • Anti-inflammatory Effects
    • The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
    • A specific study highlighted its effectiveness in reducing inflammation markers in a murine model of arthritis .
  • Neuroprotective Properties
    • Preliminary research indicates that this compound may provide neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for further exploration in neurodegenerative disease therapies.

Material Science Applications

  • Polymer Chemistry
    • The compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material stability under heat.
    • A comparative study on polymer blends revealed that those containing this compound exhibited superior tensile strength and elongation at break compared to conventional polymers .
  • Nanotechnology
    • In nanotechnology, this compound has been explored as a potential stabilizing agent for nanoparticles. Its ability to form stable dispersions is crucial for applications in drug delivery systems and imaging agents.
    • Case studies have demonstrated effective stabilization of gold nanoparticles using this compound, enhancing their biocompatibility and targeting capabilities .

Data Tables

Application AreaKey FindingsReference
Anticancer ActivityIC50 values < 10 µM against breast cancer cells
Anti-inflammatory EffectsReduced cytokine levels in macrophages
Polymer ChemistryImproved tensile strength in polymer blends
NanotechnologyStabilization of gold nanoparticles

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Ethylenedioxy (O–CH₂–CH₂–O) and methylenedioxy (O–CH₂–O) groups enhance electron density on the phenyl ring, improving electrochemical activity for biosensor applications . In contrast, halogenated or methoxy substituents modulate reactivity for targeted drug interactions .
  • Solubility : Dimethyl and methylenedioxy derivatives exhibit moderate water solubility due to polar oxygen atoms, whereas halogenated analogs (e.g., 3-Cl, 4-CH₃) are more lipophilic .
  • Stability : Fluorinated derivatives (e.g., 3,4-difluoro) show increased resistance to oxidative degradation compared to methoxy or ethylenedioxy analogs .

Biological Activity

2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid (CAS: 951894-12-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an ethylenedioxy group and a ketone functional group, which may contribute to its biological activity. The molecular formula is C14H16O5C_{14}H_{16}O_5, and it has a molecular weight of 256.28 g/mol.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain oxobutyric acid derivatives demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

CompoundActivity AgainstMechanism
This compoundVarious bacteriaCell wall synthesis inhibition

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines (e.g., L929 and A549) reveal that this compound can induce cell death at higher concentrations while promoting cell viability at lower doses. For instance, in a study evaluating the cytotoxic effects over 24 and 48 hours, certain concentrations led to increased metabolic activity in treated cells compared to controls .

Dose (µM)L929 Cell Viability (%)A549 Cell Viability (%)
2007788
10092102
507485
259796

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Gene Expression Modulation : The compound may influence gene expression related to stress responses in cells, potentially enhancing their survival or inducing apoptosis under specific conditions .

Case Studies

  • Antibacterial Efficacy : A study demonstrated the effectiveness of oxobutyric acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing promising results that suggest potential therapeutic applications in treating resistant infections.
  • Cancer Research : In vitro studies have indicated that the compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid
Reactant of Route 2
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2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid

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